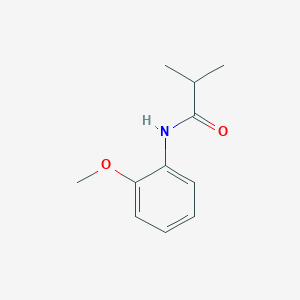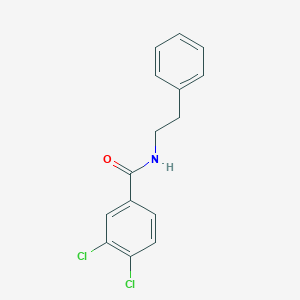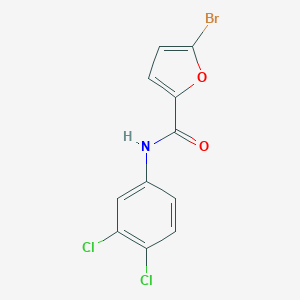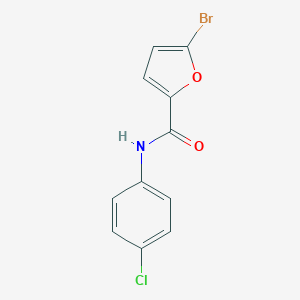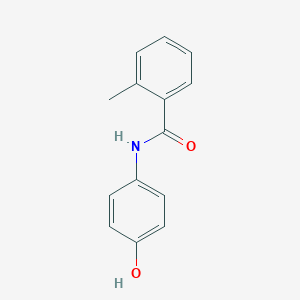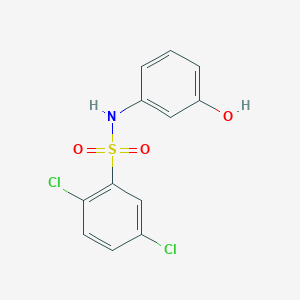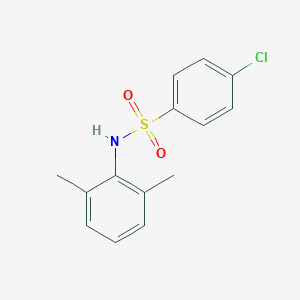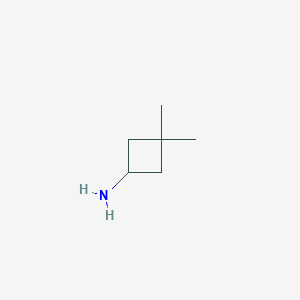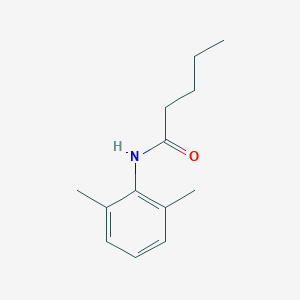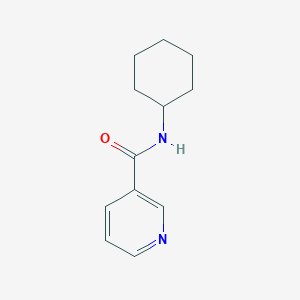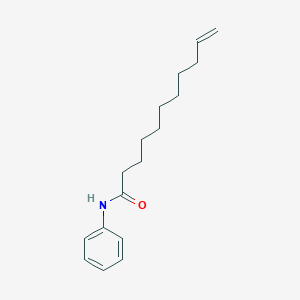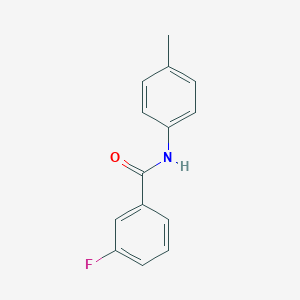
3-fluoro-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as 3-Fluoro-4'-methyl-N-benzoylaniline. This compound has gained significant attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-fluoro-N-(4-methylphenyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-fluoro-N-(4-methylphenyl)benzamide in lab experiments is its potential as a starting material for the synthesis of other bioactive compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-N-(4-methylphenyl)benzamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of inflammation and cancer. Another direction is to explore its potential as a starting material for the synthesis of new bioactive compounds with improved pharmacological properties. Additionally, more research is needed to understand its safety and toxicity profile.
In conclusion, 3-fluoro-N-(4-methylphenyl)benzamide is a promising chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and its potential as a starting material for the synthesis of new bioactive compounds.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(4-methylphenyl)benzamide involves the reaction between 3-fluoroaniline and 4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 3-fluoro-N-(4-methylphenyl)benzamide as a white solid.
Aplicaciones Científicas De Investigación
3-fluoro-N-(4-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a starting material for the synthesis of other bioactive compounds.
Propiedades
Número CAS |
398-80-1 |
|---|---|
Nombre del producto |
3-fluoro-N-(4-methylphenyl)benzamide |
Fórmula molecular |
C14H12FNO |
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
3-fluoro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
YGYASICDDPBVIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




